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molecular formula C7H14O2 B3048127 1-(Hydroxymethyl)cyclohexanol CAS No. 15753-47-6

1-(Hydroxymethyl)cyclohexanol

Cat. No. B3048127
M. Wt: 130.18 g/mol
InChI Key: BGZGQDDKQNYZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044033

Procedure details

Compounds of this type may be prepared from isophorone utilizing the methods described in U.S. Pat. Nos. 3,270,044 and 3,352,913 to form an amino methyl cyclohexanol which is then reacted with a carboxylic acid in a fusion cook by heating stoichiometric quantities of the amine and the acid until molten and stirring the molten mixture with a nitrogen sweep to drive off water vapor. The progress of the reaction is stopped when an acid number just below theoretical is obtained. Similarly, the carboxylate derivative can be formed from a hydroxymethyl cyclohexanol.
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[OH2:10]>>[OH:10][CH2:2][C:3]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1(CCCCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the acid until molten and stirring the molten mixture with a nitrogen sweep
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below theoretical is obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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